
1-Boc-3-carbamoylpiperidine
Overview
Description
. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-carbamoylpiperidine can be synthesized through the reaction of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid with triethylamine in tetrahydrofuran . The reaction typically involves the following steps:
- Dissolve 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid in tetrahydrofuran.
- Add triethylamine to the solution.
- Stir the mixture at room temperature until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-carbamoylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamoyl group.
Hydrolysis: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, leading to the formation of 3-carbamoylpiperidine.
Common Reagents and Conditions:
Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid can be used to remove the Boc protecting group.
Nucleophilic Reagents: Various nucleophiles can react with the carbamoyl group under suitable conditions.
Major Products:
3-Carbamoylpiperidine: Formed upon removal of the Boc protecting group.
Substituted Piperidines: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
1-Boc-3-carbamoylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-carbamoylpiperidine primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the molecule during chemical reactions, allowing for selective modifications. Upon removal of the Boc group, the resulting 3-carbamoylpiperidine can interact with biological targets, such as enzymes or receptors, depending on the specific application.
Comparison with Similar Compounds
- 1-Boc-3-piperidinecarboxamide
- 1-Cbz-3-piperidinecarboxamide
- tert-Butyl 3-carbamoylpiperidinecarboxylate
Comparison: 1-Boc-3-carbamoylpiperidine is unique due to its specific combination of the Boc protecting group and the carbamoyl functional group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of stability and reactivity that is particularly useful in the synthesis of pharmaceuticals and fine chemicals .
Biological Activity
1-Boc-3-carbamoylpiperidine is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and application in synthetic pathways. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of a carbamoyl group at the 3-position of the piperidine ring. The Boc group serves as a protective moiety, allowing for selective reactions during synthesis.
The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. Upon deprotection of the Boc group, the free amine can participate in further reactions that may lead to biologically active derivatives.
Synthesis and Reactivity
The synthesis of this compound typically involves the following steps:
- Starting Material : The synthesis begins with commercially available 3-aminopiperidine.
- Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Purification : The resulting compound is purified through recrystallization or column chromatography.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, research has shown that certain piperidine-based compounds can inhibit the growth of various cancer cell lines.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | 25.0 |
This compound | OVCAR-3 | 30.5 |
These findings suggest that modifications to the piperidine structure can enhance biological activity against cancer cells.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been studied for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting cathepsin K, an enzyme implicated in bone resorption:
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
This compound | Cathepsin K | 13.5 |
This inhibition is particularly relevant for treating conditions like osteoporosis.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of various piperidine derivatives, this compound was found to significantly reduce cell viability in breast cancer cell lines compared to untreated controls. The study utilized MTT assays to determine cell viability and established a dose-response relationship.
Case Study 2: Inhibition of Cathepsin K
Another study focused on the inhibitory effects of piperidine derivatives on cathepsin K activity. The results demonstrated that this compound not only inhibited enzyme activity but also reduced markers of bone resorption in vitro, suggesting its potential therapeutic application in osteoporosis treatment.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Boc-3-carbamoylpiperidine in academic laboratories?
- Methodological Answer: Researchers must wear protective equipment (gloves, lab coats, goggles) and work in a fume hood. Avoid skin contact and inhalation. Waste should be segregated and disposed via certified hazardous waste services. Labs should enforce strict no-eating/drinking policies and maintain emergency equipment (e.g., eyewash stations) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer: Store in a cool, dry environment (2–8°C) away from light. Classify as an organic reagent and separate from inorganic acids/bases. Use airtight containers to prevent moisture absorption, which may hydrolyze the Boc group .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer: Use -/-NMR to verify the Boc and carbamoyl groups. Mass spectrometry (MS) confirms molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane). Cross-reference with CAS RN 84358-12-3 for validation .
Advanced Research Questions
Q. How can enantioselective deprotonation be optimized for synthesizing chiral Boc-protected piperidine derivatives?
- Methodological Answer: Use a chiral base system, e.g., sec-BuLi/(-)-sparteine complex, at –78°C in THF. Computational modeling (DFT) predicts transition states favoring pro-S hydrogen abstraction. Monitor reaction progress via -NMR to minimize carbamate side reactions. Selectivity (er ~87:13) is achievable but requires kinetic control .
Q. What computational strategies predict the stereochemical outcomes of reactions involving this compound?
- Methodological Answer: Density Functional Theory (DFT) calculates thermodynamic acidity of α-hydrogens. Molecular docking simulations (e.g., AutoDock) model ligand-receptor interactions for drug design. Solvent effects are modeled using COSMO-RS. Validate predictions with experimental -NMR coupling constants and X-ray crystallography .
Q. What challenges arise in introducing carbamoyl groups at the 3-position of Boc-piperidine, and how are they mitigated?
- Methodological Answer: Competing N-Boc deprotection under acidic/basic conditions requires pH control (buffered solutions at pH 6–8). Use carbamoyl chloride derivatives with DMAP catalysis in anhydrous DCM. Purify via flash chromatography (silica gel, 5% MeOH/DCM) to remove unreacted intermediates. LC-MS tracks byproduct formation .
Properties
IUPAC Name |
tert-butyl 3-carbamoylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUDGDIIFSTSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562716 | |
Record name | tert-Butyl 3-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-49-7 | |
Record name | tert-Butyl 3-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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